molecular formula C13H13N3O3 B14547083 N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine CAS No. 61963-67-5

N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine

Cat. No.: B14547083
CAS No.: 61963-67-5
M. Wt: 259.26 g/mol
InChI Key: RXRMJELZLOYNIM-UHFFFAOYSA-N
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Description

N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a nitro group attached to a pyridine ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3-methoxy-4-methylphenylamine to introduce the nitro group. This is followed by a coupling reaction with 2-chloropyridine under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-hydroxy-4-methylphenyl-3-nitropyridin-2-amine.

    Reduction: Formation of N-(3-Methoxy-4-methylphenyl)-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the methoxy and methyl groups can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-4-methylphenylamine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.

    3-Nitro-4-methylphenylamine: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    2-Amino-3-nitropyridine: Lacks the methoxy and methyl groups, leading to different chemical properties and applications.

Uniqueness

N-(3-Methoxy-4-methylphenyl)-3-nitropyridin-2-amine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties

Properties

CAS No.

61963-67-5

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-(3-methoxy-4-methylphenyl)-3-nitropyridin-2-amine

InChI

InChI=1S/C13H13N3O3/c1-9-5-6-10(8-12(9)19-2)15-13-11(16(17)18)4-3-7-14-13/h3-8H,1-2H3,(H,14,15)

InChI Key

RXRMJELZLOYNIM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C(C=CC=N2)[N+](=O)[O-])OC

Origin of Product

United States

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